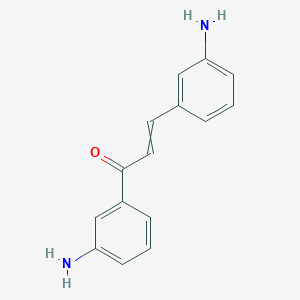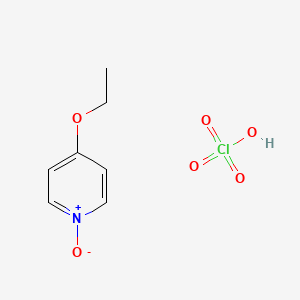
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid is a chemical compound with the molecular formula C7H10ClNO6 It is a derivative of pyridine, specifically a pyridine N-oxide, and is combined with perchloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid typically involves the oxidation of 4-ethoxypyridine. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of perchloric acid in the final step ensures the formation of the perchlorate salt, which is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridine derivatives, while reduction will produce the parent pyridine compound.
Scientific Research Applications
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or oxidation in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler analog without the ethoxy group.
4-Methoxy-1-oxidopyridin-1-ium;perchloric acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-1-oxidopyridin-1-ium;perchloric acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This makes it distinct from other pyridine N-oxides and perchlorate salts, offering different chemical and physical properties that can be advantageous in specific applications.
Properties
CAS No. |
141312-11-0 |
|---|---|
Molecular Formula |
C7H10ClNO6 |
Molecular Weight |
239.61 g/mol |
IUPAC Name |
4-ethoxy-1-oxidopyridin-1-ium;perchloric acid |
InChI |
InChI=1S/C7H9NO2.ClHO4/c1-2-10-7-3-5-8(9)6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
InChI Key |
NTJYZSIWAGNXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=[N+](C=C1)[O-].OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

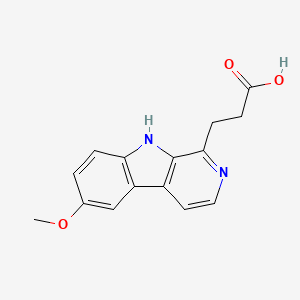
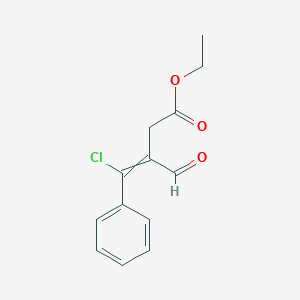

![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
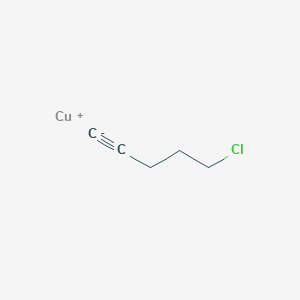
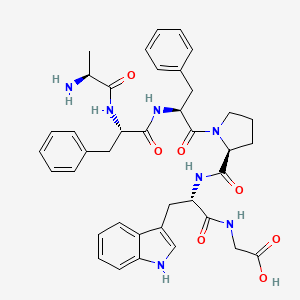
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
